Cas no 72850-74-9 (Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate)

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a thiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features an ethyl ester group at the 5-position and an amino group at the 2-position, making it a versatile intermediate for constructing heterocyclic compounds. The ethyl substitution at the 4-position enhances its stability and reactivity in nucleophilic and electrophilic reactions. This compound is particularly valuable in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its well-defined crystalline form ensures consistent purity and handling, facilitating precise applications in medicinal chemistry and material science.
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate structure
72850-74-9 structure
Product Name:Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
CAS No:72850-74-9
MF:C8H12N2O2S
MW:200.258080482483
CID:550843
PubChem ID:12801682
Update Time:2025-06-13

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxylicacid, 2-amino-4-ethyl-, ethyl ester
    • 5-Thiazolecarboxylicacid,2-amino-4-ethyl-,ethylester(9CI)
    • ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
    • Ethyl 2-amino-4-ethylthiazole-5-carboxylate
    • HRGVNUVYDPUXDL-UHFFFAOYSA-N
    • BBL005210
    • STL131917
    • HTS004667
    • BB 0238179
    • ethyl 2-amino-4-ethyl-5-thiazolecarboxylate
    • 2-Amino-4-ethylthiazole-5-carboxylic acid ethyl ester
    • 2-Amino-4-ethyl-thiazole-5-carboxylic acid ethyl ester
    • BS-4111
    • CS-0296541
    • AKOS005739137
    • F83539
    • DB-142008
    • Ethyl 4-ethyl-2-imino-2,3-dihydrothiazole-5-carboxylate
    • MFCD15204114
    • SCHEMBL859765
    • CHEMBL4896262
    • EN300-110304
    • Ethyl2-amino-4-ethylthiazole-5-carboxylate
    • 72850-74-9
    • Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
    • Inchi: 1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
    • InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1C(=O)OCC)CC

Computed Properties

  • Exact Mass: 200.062
  • Monoisotopic Mass: 200.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.4
  • XLogP3: 2

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Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:72850-74-9)Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Order Number:A1233340
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:01
Price ($):262
Email:sales@amadischem.com

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Related Literature

Additional information on Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (CAS No. 72850-74-9): A Comprehensive Overview

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, with the chemical formula C8H12N2S2O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its thiazole core, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities. The presence of both amino and carboxylate functional groups further enhances its potential as a pharmacophore in drug design and development.

The compound's unique structural features make it a valuable intermediate in the synthesis of various therapeutic agents. Specifically, the ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate moiety has been extensively studied for its role in modulating biological pathways. Recent research has highlighted its potential in the development of novel antimicrobial and anti-inflammatory agents. The thiazole ring is particularly noteworthy, as it is a common structural motif in many bioactive molecules, including antibiotics and antifungals.

In the realm of medicinal chemistry, the amino group serves as a critical site for further functionalization, enabling the creation of more complex derivatives with enhanced pharmacological properties. The carboxylate group, on the other hand, contributes to the compound's solubility and stability, making it suitable for various formulation strategies. These attributes have positioned Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate as a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have facilitated the design of more efficient synthetic routes for this compound. By leveraging molecular modeling techniques, researchers have been able to predict optimal reaction conditions and identify potential intermediates. This approach has not only streamlined the synthesis process but also reduced costs associated with large-scale production. Such innovations are crucial for accelerating the development of new therapeutic agents.

The biological activity of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been a focal point of numerous studies. Research indicates that this compound exhibits notable inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, studies have demonstrated its potential in inhibiting enzymes involved in inflammation and oxidative stress pathways. These findings suggest that Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate could serve as a lead compound for developing treatments targeting chronic inflammatory conditions.

Furthermore, the compound's interaction with biological targets has been investigated using spectroscopic and crystallographic methods. These studies have provided insights into its binding mechanisms and affinity for specific proteins. Such detailed understanding is essential for optimizing drug-like properties, including bioavailability and metabolic stability. The integration of these structural insights into drug design principles has led to the development of more potent and selective derivatives.

The pharmaceutical industry has shown increasing interest in thiazole derivatives due to their broad spectrum of biological activities. Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate stands out among these derivatives due to its unique combination of functional groups and favorable physicochemical properties. Its potential applications span across multiple therapeutic areas, including oncology, neurology, and immunology. As research continues to uncover new biological functions associated with thiazole compounds, Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is poised to play a significant role in future drug development efforts.

In conclusion, Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (CAS No. 72850-74-9) is a versatile compound with substantial potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to evolve, the prospects for harnessing this compound's therapeutic potential are bound to expand.

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Amadis Chemical Company Limited
(CAS:72850-74-9)Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
A1233340
Purity:99%
Quantity:1g
Price ($):262
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